Unii-HB82hzf849
Description
Unii-HB82hzf849, identified by CAS No. 349-57-5, is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . Key structural features include a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a hydroxyl (-OH) substituent on a benzene ring. Its synthesis involves reacting triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran (THF) under ice-cooled conditions, yielding a 67% isolated product .
The compound is classified with hazard warnings H302-H315-H319-H335, indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory sensitization .
Properties
Molecular Formula |
C25H24FN3O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C25H24FN3O2/c26-17-5-6-19-23(13-17)31-28-25(19)16-7-9-29(10-8-16)14-15-11-21-24(22(30)12-15)18-3-1-2-4-20(18)27-21/h1-6,13,15-16,27H,7-12,14H2 |
InChI Key |
SPBXLWNNWOLJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CC4CC5=C(C(=O)C4)C6=CC=CC=C6N5 |
Synonyms |
2-(4-(6-fluorobenzisoxazol-3-yl)piperidinyl)methyl-1,2,3,4-tetrahydrocarbazol-4-one QF 2004B QF-2004B uglysy12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|---|
| This compound | 349-57-5 | C₇H₄F₃NO₃ | 207.11 | -CF₃, -NO₂, -OH | Reference |
| 3-Methoxy-5-nitrobenzotrifluoride | 131747-42-1 | C₈H₆F₃NO₃ | 221.13 | -CF₃, -NO₂, -OCH₃ | 0.92 |
| 3'-Nitro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol | 131747-43-2 | C₁₃H₈F₃NO₃ | 283.20 | -CF₃, -NO₂, -OH, biphenyl | 0.90 |
| 5,5'-Oxybis(1-nitro-3-(trifluoromethyl)benzene) | 131747-44-3 | C₁₄H₆F₆N₂O₅ | 396.20 | -CF₃, -NO₂, ether linkage | 0.89 |
| 4-Nitro-2-(trifluoromethyl)phenol | 131747-45-4 | C₇H₄F₃NO₃ | 207.11 | -CF₃, -NO₂, -OH (para-nitro) | 0.89 |
| 5-Nitro-2-(trifluoromethyl)phenol | 131747-46-5 | C₇H₄F₃NO₃ | 207.11 | -CF₃, -NO₂, -OH (meta-nitro) | 0.88 |
Key Observations:
Biphenyl Derivatives: The biphenyl analog (CAS 131747-43-2) introduces a second aromatic ring, increasing molecular weight and steric bulk, which may affect binding affinity in biological systems.
Positional Isomerism: 4-Nitro-2-(trifluoromethyl)phenol and 5-Nitro-2-(trifluoromethyl)phenol are positional isomers differing in nitro group placement. Para-substitution (4-nitro) may confer greater symmetry and stability compared to meta-substitution (5-nitro) .
Ether vs. Hydroxyl Linkages: 5,5'-Oxybis(1-nitro-3-(trifluoromethyl)benzene) contains an ether bridge, enabling dimerization and altering solubility compared to monomeric analogs .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : Methoxy-substituted analogs exhibit higher logP values than hydroxyl-containing compounds, impacting membrane permeability in drug design .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability across all analogs, making them suitable for high-temperature applications .
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